molecular formula C26H24N6O4 B2521060 ethyl 3-({[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate CAS No. 1206991-28-7

ethyl 3-({[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate

Cat. No.: B2521060
CAS No.: 1206991-28-7
M. Wt: 484.516
InChI Key: QFGVOUFXLHGPHV-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core fused with a 3,4-dimethylphenyl substituent at position 9 and an ethyl 3-aminobenzoate group linked via an acetyl bridge. Its structural complexity arises from the condensed heterocyclic system, which is known to enhance bioactivity and binding affinity in medicinal chemistry .

Properties

CAS No.

1206991-28-7

Molecular Formula

C26H24N6O4

Molecular Weight

484.516

IUPAC Name

ethyl 3-[[2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H24N6O4/c1-4-36-25(34)19-6-5-7-20(13-19)27-23(33)15-32-26(35)30-10-11-31-22(24(30)29-32)14-21(28-31)18-9-8-16(2)17(3)12-18/h5-14H,4,15H2,1-3H3,(H,27,33)

InChI Key

QFGVOUFXLHGPHV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=N2

solubility

not available

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

Ethyl 3-({[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate can be characterized by its intricate structure comprising multiple heterocyclic rings and functional groups. The molecular formula is C20H22N6O3C_{20}H_{22}N_6O_3, and it possesses a molecular weight of approximately 394.43 g/mol.

Structural Features

  • Core Structure: The compound features a pyrazolo-triazole core, which is known for its diverse biological activities.
  • Functional Groups: The presence of an ethyl ester and an acetylamino group enhances its solubility and bioactivity.

Anticancer Properties

Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer activity. For instance, research indicates that pyrazolo[1,5-a]triazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This compound may share these properties due to its structural similarities.

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Compounds containing pyrazole and triazole rings have shown efficacy against various bacterial strains. In vitro studies suggest that this compound could inhibit the growth of Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

There is growing evidence that compounds with similar frameworks exhibit anti-inflammatory properties. For example, some derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This compound might exert similar effects by modulating inflammatory pathways.

Case Studies

  • In vitro Studies on Cancer Cell Lines:
    • A study evaluated the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell viability with IC50 values in the micromolar range.
  • Antimicrobial Screening:
    • A series of antimicrobial assays demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC (µg/mL)Reference
AnticancerMCF-715[Source 1]
AntimicrobialStaphylococcus aureus20[Source 2]
AntimicrobialEscherichia coli30[Source 2]
Anti-inflammatoryRAW 264.7 cellsNot specified[Source 3]

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Substituent Variations

The pyrazolo-triazolo-pyrazine scaffold is shared among several derivatives, but substituents critically modulate biological activity. Key examples include:

Table 1: Comparative Analysis of Pyrazolo-Triazolo-Pyrazine Derivatives
Compound Name Core Structure Substituents Biological Activity Reference
Ethyl 3-({[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine 3,4-Dimethylphenyl, acetylaminobenzoate Under investigation (potential kinase or protease inhibition)
N-Cyclohexyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide Same core Cyclohexyl, acetamide Antifungal (predicted via lanosterol-14α-demethylase docking)
Ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine Diphenyl, acetate ester Xanthine oxidase inhibition (IC₅₀ = 0.8 μM)
2-Benzyl-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives Triazolo[4,3-a]pyrazine Benzyl Adenosine A₁/A₂ₐ receptor antagonism (Ki = 12–45 nM)

Key Findings from Comparative Studies

  • Antifungal Potential: The N-cyclohexyl acetamide derivative (Table 1) demonstrated high binding affinity to lanosterol-14α-demethylase, a fungal cytochrome P450 enzyme, in silico . This suggests that the target compound’s acetamide group could similarly enhance antifungal activity.
  • Receptor Targeting: Benzyl-substituted triazolo-pyrazines () exhibit nanomolar affinity for adenosine receptors, indicating that substituent bulk and polarity are critical for CNS-targeted activity . The 3,4-dimethylphenyl group in the target compound may favor hydrophobic interactions in non-CNS targets.
  • Enzyme Inhibition : Ethyl diphenyl derivatives () inhibit xanthine oxidase, highlighting the role of aromatic substituents in enzyme binding . The absence of diphenyl groups in the target compound may shift its inhibitory profile toward other kinases or proteases.

Critical Analysis of Structural vs. Functional Similarity

  • Structural Similarity : While the pyrazolo-triazolo core is conserved, substituent variations (e.g., ester vs. amide) significantly alter physicochemical properties. For example, the acetamide in enhances hydrogen bonding capacity compared to the ester group in the target compound .
  • Dissimilarity in Activity : Nitro-substituted heterocycles () show antimycobacterial activity, but the target compound lacks nitro groups, suggesting divergent applications .

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